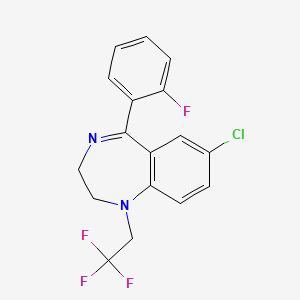

Fletazepam

Description

Structure

3D Structure

Properties

CAS No. |

34482-99-0 |

|---|---|

Molecular Formula |

C17H13ClF4N2 |

Molecular Weight |

356.7 g/mol |

IUPAC Name |

7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzodiazepine |

InChI |

InChI=1S/C17H13ClF4N2/c18-11-5-6-15-13(9-11)16(12-3-1-2-4-14(12)19)23-7-8-24(15)10-17(20,21)22/h1-6,9H,7-8,10H2 |

InChI Key |

CIZCSUNUBQXVFP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(F)(F)F |

Other CAS No. |

34482-99-0 |

Synonyms |

fletazepam Sch 15698 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Action of Fletazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fletazepam, a benzodiazepine derivative, exerts its therapeutic effects as a sedative and hypnotic agent through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, including its binding characteristics, the subsequent signaling cascade, and its metabolic pathway. Detailed experimental protocols for key assays used to characterize its activity are provided, alongside a quantitative summary of its binding affinity and that of its active metabolites.

Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

This compound's primary mechanism of action is the positive allosteric modulation of the GABA-A receptor.[1][2] Unlike the endogenous ligand GABA, which binds to the orthosteric site between the α and β subunits of the receptor, this compound binds to a distinct allosteric site known as the benzodiazepine (BZD) binding site, located at the interface of the α and γ subunits.[3][4]

This binding event does not directly activate the receptor. Instead, it induces a conformational change in the GABA-A receptor that increases its affinity for GABA.[5] Consequently, the frequency of the GABA-gated chloride channel opening is increased, leading to an enhanced influx of chloride ions (Cl-) into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a widespread inhibitory effect on neuronal activity. This enhanced inhibition manifests as the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties characteristic of benzodiazepines.

Signaling Pathway Diagram

Caption: this compound's signaling pathway at the GABA-A receptor.

Quantitative Data: Binding Affinity

The binding affinity of this compound and its active metabolites for the GABA-A receptor is a key determinant of their potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in a competition binding assay. Lower Ki values indicate higher binding affinity.

| Compound | Receptor | Ki (nM) | Species | Radioligand | Reference |

| Flurazepam | GABA-A | 34 ± 6 | Chick | [3H]Flunitrazepam | |

| N-Desalkylflurazepam | GABA-A | Data not available | |||

| Hydroxyethylflurazepam | GABA-A | Data not available |

Metabolism of this compound

This compound is extensively metabolized in the liver, primarily through oxidative pathways. The major active metabolites are N-desalkylflurazepam and hydroxyethylflurazepam. These metabolites also possess pharmacological activity at the GABA-A receptor and have significantly longer half-lives than the parent compound, contributing to the prolonged therapeutic effects of this compound.

Metabolic Pathway Diagram

Caption: Metabolic pathway of this compound.

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol outlines the determination of the binding affinity of this compound for the GABA-A receptor using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of this compound at the benzodiazepine binding site of the GABA-A receptor.

Materials:

-

Rat brain tissue (cortex or cerebellum)

-

[3H]Flunitrazepam (radioligand)

-

Unlabeled flunitrazepam (for non-specific binding)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Homogenizer

-

Centrifuge

-

Scintillation counter and vials

-

Glass fiber filters

Methodology:

-

Membrane Preparation:

-

Dissect and homogenize rat brain tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes containing:

-

Total Binding: [3H]Flunitrazepam and membrane preparation.

-

Non-specific Binding: [3H]Flunitrazepam, a high concentration of unlabeled flunitrazepam (e.g., 10 µM), and membrane preparation.

-

Competition Binding: [3H]Flunitrazepam, varying concentrations of this compound, and membrane preparation.

-

-

Incubate the tubes at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]Flunitrazepam) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Diagram

Caption: Workflow for a radioligand binding assay.

Electrophysiological Measurement of GABA-A Receptor Modulation

This protocol describes the use of the patch-clamp technique to measure the potentiation of GABA-induced currents by this compound in cultured neurons or cells expressing recombinant GABA-A receptors.

Objective: To quantify the enhancement of GABA-A receptor function by this compound.

Materials:

-

Cultured neurons or cell line expressing GABA-A receptors (e.g., HEK293 cells)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Glass micropipettes

-

Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES)

-

Intracellular solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP)

-

GABA

-

This compound

-

Perfusion system

Methodology:

-

Cell Preparation:

-

Plate cells on coverslips suitable for microscopy.

-

Mount the coverslip in the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with extracellular solution.

-

-

Patch-Clamp Recording:

-

Fabricate micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Under visual guidance, approach a cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential of -60 mV.

-

-

Drug Application and Data Acquisition:

-

Apply a submaximal concentration of GABA using the perfusion system to elicit a baseline chloride current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the resulting currents using appropriate data acquisition software.

-

Wash out the drugs with extracellular solution between applications.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound.

-

Calculate the percentage potentiation of the GABA current by this compound at each concentration.

-

Plot the percentage potentiation against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal potentiation).

-

Conclusion

This compound's mechanism of action is centered on its role as a positive allosteric modulator of the GABA-A receptor. By binding to the benzodiazepine site, it enhances the inhibitory effects of GABA, leading to its therapeutic properties. The metabolism of this compound into long-acting active metabolites is crucial for its sustained clinical efficacy. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel benzodiazepine compounds. Further research is warranted to fully elucidate the binding affinities of its metabolites and to explore potential subtype selectivity of this compound at the diverse family of GABA-A receptors.

References

Fletazepam: A Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fletazepam is a benzodiazepine derivative notable for its potent muscle relaxant properties, in addition to the sedative and anxiolytic effects characteristic of its class. This document provides a comprehensive technical overview of the synthesis and discovery of this compound, intended for an audience of researchers, scientists, and professionals in drug development. It details the chemical synthesis, including a plausible multi-step reaction pathway, and summarizes the key pharmacological attributes of the molecule. The discovery of this compound by Sherico Ltd. in the early 1970s is also chronicled. This guide aims to be a core resource, presenting quantitative data in structured tables and illustrating key pathways and workflows through detailed diagrams.

Discovery and History

This compound was first synthesized and patented in 1971 by Martin Steinmann of Sherico Ltd., a subsidiary of the Schering Corporation. The discovery of this compound emerged from the broader context of extensive research and development into novel benzodiazepine structures by pharmaceutical companies in the mid-20th century. Following the successful introduction of earlier benzodiazepines like chlordiazepoxide (Librium) and diazepam (Valium) by Hoffmann-La Roche in the 1960s, the therapeutic potential of this class of compounds was widely recognized.

Research efforts at Sherico Ltd. focused on modifying the benzodiazepine scaffold to elicit more specific pharmacological profiles. The introduction of a 2-fluorophenyl group at the 5-position and a 2,2,2-trifluoroethyl group at the N-1 position of the benzodiazepine ring system were key structural modifications that led to the unique properties of this compound, particularly its pronounced muscle relaxant effects. The original discovery is documented in German patent DE 2106175, which laid the groundwork for its chemical synthesis and initial pharmacological characterization.

Chemical Synthesis

The synthesis of this compound can be conceptualized as a multi-step process, commencing with readily available starting materials and culminating in the target molecule. The overall synthetic strategy involves the construction of the core benzodiazepine ring system followed by the introduction of the characteristic N-trifluoroethyl side chain.

Plausible Synthetic Pathway

A likely synthetic route to this compound, based on established benzodiazepine chemistry, is outlined below. The synthesis begins with the acylation of a substituted aminobenzophenone, followed by cyclization to form the benzodiazepine core, and finally, N-alkylation to yield this compound.

Step 1: Synthesis of 2-(2-Bromoacetamido)-5-chloro-2'-fluorobenzophenone

The synthesis likely initiates with the reaction of 2-amino-5-chloro-2'-fluorobenzophenone with bromoacetyl bromide. The amino group of the benzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl bromide to form an amide bond.

Step 2: Synthesis of 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

The intermediate from Step 1 is then treated with ammonia. This results in an intramolecular cyclization reaction. The amino group displaces the bromine atom, leading to the formation of the seven-membered diazepine ring, yielding the core benzodiazepine structure.

Step 3: N-Alkylation to this compound

The final step involves the N-alkylation of the benzodiazepine intermediate with a suitable 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or 2,2,2-trifluoroethyl tosylate, in the presence of a base. The base deprotonates the nitrogen at the 1-position of the benzodiazepine ring, creating a nucleophilic anion that then attacks the electrophilic carbon of the trifluoroethylating agent to form this compound.

Experimental Protocols

While the exact experimental details from the original patent are not fully available in English, the following represents a generalized protocol for the key N-alkylation step, based on common practices for benzodiazepine synthesis.

General Protocol for N-Alkylation of 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one:

-

To a solution of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one in an aprotic solvent (e.g., dimethylformamide or acetonitrile), a suitable base (e.g., sodium hydride or potassium carbonate) is added portion-wise at room temperature under an inert atmosphere.

-

The reaction mixture is stirred for a specified time to allow for the formation of the corresponding anion.

-

A 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl iodide or 2,2,2-trifluoroethyl tosylate) is then added dropwise to the reaction mixture.

-

The reaction is heated to a specific temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to afford pure this compound.

Pharmacology and Mechanism of Action

This compound, like other benzodiazepines, exerts its pharmacological effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system.

GABA-A Receptor Modulation

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the effect of GABA by increasing the frequency of chloride channel opening, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less excitable and resulting in the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant effects of this drug class.

dot

Pharmacological Profile of Fletazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fletazepam is a benzodiazepine derivative recognized for its sedative, anxiolytic, and notably potent muscle relaxant properties. As a member of the N-trifluoroethyl-substituted benzodiazepine class, its pharmacological activity is primarily mediated through allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, and pharmacodynamic effects. Due to the limited availability of recent quantitative data for this compound in publicly accessible literature, this guide also incorporates data from structurally related compounds to provide a comparative context. Detailed experimental methodologies for key assays are described, and relevant signaling pathways and workflows are visualized.

Mechanism of Action

This compound, like other benzodiazepines, exerts its effects by binding to the benzodiazepine allosteric site on the GABA-A receptor, a ligand-gated chloride ion channel. This binding potentiates the inhibitory effect of the endogenous neurotransmitter GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability. This central nervous system depression manifests as sedation, anxiolysis, and skeletal muscle relaxation.

GABA-A Receptor Signaling Pathway

The following diagram illustrates the modulatory effect of this compound on the GABA-A receptor signaling pathway.

Receptor Binding Affinity

A distinguishing characteristic of N-trifluoroethyl-substituted benzodiazepines, including this compound, is their selective binding affinity for specific GABA-A receptor subtypes. Notably, these compounds have demonstrated a higher affinity for benzodiazepine binding sites located in the cerebellum compared to those in the cerebral cortex[1]. This selectivity may contribute to their potent muscle relaxant effects, as the cerebellum is critically involved in motor control.

Quantitative Binding Affinity Data

| Compound | Receptor Subtype | Brain Region | Ki (nM) | Radioligand | Reference |

| This compound | Type 1 (putative) | Cerebellum | Data not available | - | - |

| Quazepam | BZ-1 (Type 1) | Cerebellum | High Affinity | [3H]2-oxo-quazepam | [2] |

| Halazepam | Non-selective | - | Data not available | - | [1] |

| Diazepam | Non-selective | - | ~5-10 | [3H]Flunitrazepam | General knowledge |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not well-documented in publicly available sources. General pharmacokinetic properties of N-trifluoroethyl benzodiazepines involve hepatic metabolism and renal excretion of metabolites. Several benzodiazepines in this class are known to have active metabolites with long half-lives, which can contribute to their prolonged therapeutic effects[3].

Comparative Pharmacokinetic Parameters

| Parameter | This compound | Quazepam | Halazepam |

| Tmax (oral) | Data not available | ~2 hours | Data not available |

| Half-life | Data not available | 39-73 hours (active metabolites) | 50-100 hours (active metabolite) |

| Metabolism | Hepatic (presumed) | Hepatic (to active metabolites) | Hepatic (to active metabolites) |

| Excretion | Renal (presumed) | Renal | Renal |

Pharmacodynamics

This compound is characterized by its pronounced muscle relaxant effects, in addition to its sedative and anxiolytic properties. The dose-response relationship for these effects has been characterized in preclinical models.

In Vivo Pharmacodynamic Data

Quantitative dose-response data for this compound is limited in recent literature. The primary reference for its in vivo activity is Barnett et al. (1974).

| Effect | Animal Model | ED50 | Comparator ED50 (Diazepam) | Reference |

| Muscle Relaxation | Mouse (e.g., inclined screen) | Data not available | ~1-5 mg/kg | General knowledge |

| Sedation | Mouse (e.g., locomotor activity) | Data not available | ~1-3 mg/kg | General knowledge |

| Anxiolysis | Rat (e.g., conflict test) | Data not available | ~0.5-2 mg/kg | General knowledge |

Experimental Protocols

Radioligand Binding Assay for Cerebellar Benzodiazepine Receptors

This protocol describes a general method for determining the binding affinity of a test compound like this compound to benzodiazepine receptors, with a focus on cerebellar tissue.

Objective: To determine the inhibitory constant (Ki) of this compound for benzodiazepine binding sites in the rat cerebellum.

Materials:

-

Rat cerebellum tissue

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[3H]Flunitrazepam (Radioligand)

-

This compound (Test compound)

-

Diazepam or other non-labeled benzodiazepine (for non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

-

Homogenizer, centrifuge, filtration apparatus, liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat cerebellum in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction. Wash the pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.

-

Binding Assay: In triplicate, incubate cerebellar membranes with a fixed concentration of [3H]Flunitrazepam (e.g., 1-2 nM) and varying concentrations of this compound. For determining non-specific binding, incubate membranes with the radioligand in the presence of a high concentration of unlabeled diazepam (e.g., 10 µM).

-

Incubation: Incubate the assay tubes at 4°C for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from a concentration-inhibition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Muscle Relaxation Assay (Inclined Screen Test)

This protocol outlines a common method for assessing the muscle relaxant properties of a compound in rodents.

Objective: To determine the median effective dose (ED50) of this compound for muscle relaxation.

Materials:

-

Male mice (e.g., Swiss-Webster, 20-25 g)

-

This compound (dissolved in an appropriate vehicle)

-

Vehicle control (e.g., saline with Tween 80)

-

Inclined screen apparatus (a wire mesh screen set at a 60-70° angle)

-

Syringes for intraperitoneal (i.p.) injection

Procedure:

-

Acclimation: Acclimatize mice to the laboratory environment for at least one hour before testing.

-

Dosing: Divide mice into groups and administer different doses of this compound (i.p.). Include a control group that receives only the vehicle.

-

Testing: At a predetermined time after injection (e.g., 30 minutes), place each mouse at the top of the inclined screen.

-

Observation: Observe the ability of the mouse to grip the screen and remain on it for a set period (e.g., 60 seconds). A mouse is considered to have failed the test if it falls off the screen.

-

Data Collection: Record the number of mice in each dose group that fail the test.

-

Data Analysis: Calculate the percentage of mice in each group that fail the test. Determine the ED50 value (the dose at which 50% of the mice fail the test) using a probit analysis or other appropriate statistical method.

Conclusion

References

- 1. Selective affinity of 1-N-trifluoroethyl benzodiazepines for cerebellar type 1 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relative affinity of quazepam for type-1 benzodiazepine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of benzodiazepines: metabolic pathways and plasma level profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Fletazepam Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fletazepam, a benzodiazepine derivative, is understood to exert its therapeutic effects, such as anxiolytic and hypnotic properties, through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides an in-depth technical guide to the study of this compound's receptor binding affinity. While specific quantitative binding data for this compound is not widely available in publicly accessible literature, this guide outlines the established experimental protocols for determining such affinities, presents a framework for data comparison using related benzodiazepines, and visualizes the pertinent biological and experimental pathways.

Data Presentation: Receptor Binding Affinity

A crucial aspect of characterizing a benzodiazepine like this compound is to determine its binding affinity (Ki) for the GABA-A receptor. The Ki value represents the equilibrium dissociation constant and is an inverse measure of binding affinity; a lower Ki value indicates a higher affinity. This is a key determinant of a drug's potency.

Given the limited availability of specific Ki or IC50 values for this compound, the following table presents binding affinities for other well-characterized benzodiazepines to serve as a template for comparative analysis. This structure allows for the direct comparison of this compound's binding profile once experimentally determined.

Table 1: Comparative Binding Affinities of Benzodiazepines for GABA-A Receptors

| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Source | Reference |

| This compound | Data Not Available | Data Not Available | e.g., [3H]Flunitrazepam | e.g., Rat cerebral cortex | |

| Diazepam | Non-selective | 1.53 | [3H]Flumazenil | Rat cortical membrane | [1] |

| Flurazepam | Non-selective | 1-60 | [3H]Diazepam | Rat brain membranes | [2] |

| Clonazepam | Non-selective | 1-60 | [3H]Diazepam | Rat brain membranes | [2] |

| Lorazepam | Non-selective | 1-60 | [3H]Diazepam | Rat brain membranes | [2] |

| Oxazepam | Non-selective | 1-60 | [3H]Diazepam | Rat brain membranes | [2] |

| Nitrazepam | Non-selective | 1-60 | [3H]Diazepam | Rat brain membranes |

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for compounds like this compound is typically performed using a radioligand displacement assay. This technique measures the ability of an unlabeled compound (the "cold" ligand, e.g., this compound) to compete for binding to the target receptor with a radioactively labeled ligand (the "hot" ligand, e.g., [3H]Flunitrazepam).

Materials and Reagents

-

Radioligand: [3H]Flunitrazepam or [3H]Flumazenil are commonly used for benzodiazepine binding assays.

-

Test Compound: this compound (unlabeled).

-

Displacer: A high concentration of a known benzodiazepine agonist (e.g., Diazepam) to determine non-specific binding.

-

Receptor Source:

-

Tissue Membranes: Homogenates of specific brain regions (e.g., rat cerebral cortex or cerebellum) known to have a high density of GABA-A receptors.

-

Cell Lines: Human Embryonic Kidney (HEK-293) cells transfected to express specific subtypes of the GABA-A receptor.

-

-

Buffer: Tris-HCl buffer (50 mM, pH 7.4) is typically used.

-

Filtration System: Glass fiber filters and a vacuum filtration manifold.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Experimental Workflow

The following diagram illustrates the typical workflow for a radioligand displacement assay.

Detailed Method

-

Membrane Preparation:

-

Dissect the desired brain region (e.g., cerebral cortex) from rats on ice.

-

Homogenize the tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes containing the GABA-A receptors.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a series of tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound (this compound).

-

Include control tubes for:

-

Total Binding: Contains only membranes and radioligand.

-

Non-specific Binding: Contains membranes, radioligand, and a high concentration of an unlabeled displacer (e.g., 10 µM Diazepam).

-

-

Incubate the tubes for a sufficient time to reach equilibrium (e.g., 30-60 minutes). The incubation temperature can be critical and should be optimized (e.g., 4°C or 30°C).

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis of the competition curve.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Signaling Pathway

This compound, like other benzodiazepines, is a positive allosteric modulator of the GABA-A receptor. It does not bind to the same site as GABA but to a distinct benzodiazepine binding site located at the interface of the α and γ subunits of the receptor. This binding enhances the effect of GABA by increasing the frequency of the chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron, which results in an inhibitory effect on neurotransmission.

The following diagram illustrates the GABA-A receptor signaling pathway and the modulatory role of this compound.

Conclusion

While specific binding affinity data for this compound remains to be fully elucidated in publicly available literature, the methodologies for its determination are well-established. The provided experimental protocols and visualizations offer a comprehensive framework for researchers and drug development professionals to investigate the binding characteristics of this compound and similar compounds. Future in-vitro studies are essential to generate the quantitative data necessary for a complete understanding of this compound's pharmacological profile and for its comparison with other benzodiazepines.

References

Fletazepam: A Technical Overview of Metabolism and Pharmacokinetics

Disclaimer: Publicly available scientific literature on the metabolism and pharmacokinetics of fletazepam is limited. This document provides a detailed overview based on the well-studied, structurally similar benzodiazepine, flurazepam, which is considered a primary metabolic precursor to the active metabolite also formed from this compound. The data and pathways described herein are largely derived from studies on flurazepam and its metabolites and are presented as a predictive model for this compound.

Executive Summary

This compound is a benzodiazepine derivative that, like its close analog flurazepam, is anticipated to undergo rapid and extensive metabolism following administration. The primary metabolic pathways for this class of compounds involve N-dealkylation and hydroxylation, followed by glucuronide conjugation for excretion. The principal and pharmacologically active metabolite is N-desalkylflurazepam, which is characterized by a long elimination half-life and is the major contributor to the sustained clinical effects. This guide synthesizes the available data on the pharmacokinetic profile, metabolic transformations, and analytical methodologies relevant to the study of this compound and its key metabolites.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are expected to closely mirror those of flurazepam. Following oral administration, the parent drug is rapidly absorbed and quickly metabolized, leading to low and transient plasma concentrations of the parent compound itself. The primary active metabolite, N-desalkylflurazepam, accumulates in the plasma and exhibits a significantly longer half-life.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for flurazepam and its major active metabolite, N-desalkylflurazepam. These values provide an estimate of the expected pharmacokinetic profile of this compound's metabolic products.

| Parameter | Compound | Value | Species | Reference |

| Peak Plasma Concentration (Cmax) | Flurazepam | 0.5 - 4.0 ng/mL | Human | [1] |

| Time to Peak Plasma Concentration (Tmax) | Flurazepam | 30 - 60 minutes | Human | [1] |

| Elimination Half-Life (t½) | Flurazepam | 2.3 hours (harmonic mean) | Human | [1] |

| Elimination Half-Life (t½) | N-desalkylflurazepam | 47 - 100 hours | Human | [1][2] |

| ~90 hours (average) | Human | |||

| Bioavailability | Flurazepam | 83% | Human | |

| Protein Binding (unbound fraction) | Flurazepam | 17.2% | Human | |

| N-desalkylflurazepam | 3.5% | Human | ||

| Hydroxyethylflurazepam | 35.2% | Human |

Metabolism

The biotransformation of this compound is presumed to follow the established metabolic pathways for flurazepam, occurring primarily in the liver. These pathways involve Phase I oxidative reactions mediated by the cytochrome P450 (CYP) enzyme system, followed by Phase II conjugation reactions.

Metabolic Pathways

The metabolism of flurazepam, and likely this compound, proceeds through two main initial pathways:

-

N-dealkylation: The ethyl group at the N1 position is removed, leading to the formation of the major active metabolite, N-desalkylflurazepam.

-

Hydroxylation: An alternative pathway involves the hydroxylation of the N1-ethyl side chain to form N1-hydroxyethylflurazepam. This metabolite is typically present in lower concentrations and has a shorter half-life.

These Phase I metabolites can then undergo further biotransformation, including conjugation with glucuronic acid (a Phase II reaction), to form more water-soluble compounds that are readily excreted in the urine.

Experimental Protocols

The analysis of this compound and its metabolites in biological matrices requires sensitive and specific analytical methods. The protocols employed for the well-studied analog, flurazepam, are directly applicable.

Sample Preparation

Biological samples, such as plasma, serum, or urine, typically undergo an extraction procedure to isolate the analytes of interest from endogenous interferences.

-

Liquid-Liquid Extraction (LLE): This is a common technique where the sample is mixed with an immiscible organic solvent. The benzodiazepines partition into the organic layer, which is then separated and evaporated. The residue is reconstituted in a suitable solvent for analysis.

-

Solid-Phase Extraction (SPE): SPE involves passing the sample through a cartridge containing a solid adsorbent. The analytes are retained on the adsorbent while interferences are washed away. The analytes are then eluted with a small volume of solvent.

Analytical Instrumentation

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary separation techniques used for the analysis of benzodiazepines.

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is a widely used method for the quantification of benzodiazepines and their metabolites. LC-MS/MS provides high sensitivity and specificity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the identification and quantification of these compounds. Derivatization may be required for some of the more polar metabolites to improve their chromatographic properties.

The following diagram illustrates a general experimental workflow for the analysis of this compound and its metabolites in biological samples.

Conclusion

While specific data on this compound is sparse, a comprehensive understanding of its metabolism and pharmacokinetics can be inferred from the extensive research on its close structural analog, flurazepam. This compound is expected to act as a prodrug, being rapidly converted to the long-acting and pharmacologically dominant metabolite, N-desalkylflurazepam. The analytical methods established for flurazepam and other benzodiazepines are suitable for the detection and quantification of this compound and its metabolites in biological fluids. Further research is warranted to delineate the specific pharmacokinetic parameters of this compound and to confirm the predicted metabolic pathways.

References

Chemical structure and properties of fletazepam

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological characteristics of fletazepam, a benzodiazepine derivative. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzodiazepine | --INVALID-LINK-- |

| Molecular Formula | C₁₇H₁₃ClF₄N₂ | --INVALID-LINK-- |

| Molecular Weight | 356.75 g/mol | --INVALID-LINK-- |

| CAS Number | 34482-99-0 | --INVALID-LINK-- |

| XLogP3 (Computed) | 5.6 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count (Computed) | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count (Computed) | 4 | --INVALID-LINK-- |

| Rotatable Bond Count (Computed) | 3 | --INVALID-LINK-- |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to have low aqueous solubility, but higher solubility in organic solvents like ethanol and DMSO.[1] | |

| pKa (Computed) | Data not available |

Experimental Protocols

Determination of Melting Point (General Protocol)

A standard method for determining the melting point of a crystalline solid like this compound is the capillary melting point technique.[2][3][4]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is the final melting point. The range between these two temperatures is the melting range.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is filtered to remove the undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

References

An In-depth Technical Guide to Fletazepam Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fletazepam is a benzodiazepine derivative notable for its potent muscle relaxant properties, in addition to the sedative and anxiolytic effects characteristic of this class of compounds.[1] As a positive allosteric modulator of the GABAA receptor, its mechanism of action aligns with other benzodiazepines, enhancing the effect of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the receptor site. This guide provides a comprehensive technical overview of this compound and its analogues, with a focus on their chemical synthesis, structure-activity relationships, pharmacological properties, and the experimental methodologies used for their evaluation. This document is intended to serve as a resource for researchers and professionals engaged in the discovery and development of novel GABAA receptor modulators.

Introduction

Benzodiazepines are a well-established class of therapeutic agents widely prescribed for anxiety, insomnia, seizures, and muscle spasms. Their pharmacological effects are mediated through their interaction with the GABAA receptor, a ligand-gated ion channel in the central nervous system.[2] this compound distinguishes itself within this class through its pronounced muscle relaxant effects.[1] It is structurally characterized as a 1,4-benzodiazepine with a 7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl) substitution pattern. This compound is closely related to other N-trifluoroethyl substituted benzodiazepines, such as halazepam and quazepam.[1] The exploration of this compound analogues and derivatives is a promising avenue for the development of novel therapeutics with potentially improved selectivity and pharmacokinetic profiles.

Chemical Synthesis

The synthesis of benzodiazepine derivatives typically involves the condensation of an o-phenylenediamine with a ketone.[3] A general and versatile method for synthesizing 1,5-benzodiazepines involves the reaction of o-phenylenediamines with ketones in the presence of a catalyst, such as H-MCM-22, in a solvent like acetonitrile at room temperature. This approach is applicable to both cyclic and acyclic ketones and generally provides good to excellent yields.

General Experimental Protocol for Benzodiazepine Synthesis:

A representative protocol for the synthesis of a 1,5-benzodiazepine derivative is as follows:

-

A mixture of o-phenylenediamine (1 mmol) and a ketone (2.5 mmol) is prepared.

-

A catalytic amount of an acid catalyst (e.g., H-MCM-22, 100 mg) is added to the mixture.

-

The reaction is carried out in a suitable solvent, such as acetonitrile (4 mL), and stirred at room temperature.

-

The progress of the reaction is monitored using thin-layer chromatography (TLC).

-

Upon completion, the product is isolated and purified, typically by recrystallization.

Structure-Activity Relationships (SAR)

The biological activity of benzodiazepines is intricately linked to their chemical structure. Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the molecular structure of a compound with its biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and guiding lead optimization.

For benzodiazepines, key structural features that influence their activity include:

-

An electronegative group at the 7-position of Ring A: This generally increases anxiolytic activity.

-

Substitutions at the 6, 8, or 9 positions of Ring A: These tend to decrease anxiolytic activity.

-

A proton-accepting group on Ring B: This is considered essential for binding to the GABAA receptor.

-

The 5-phenyl Ring C: While not essential for binding, substitutions on this ring can modulate activity. Para-substitutions often decrease agonist activity, while ortho-substitutions may have little effect.

Pharmacological Profile

Mechanism of Action

This compound and its analogues exert their effects by acting as positive allosteric modulators of GABAA receptors. They bind to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine binding site. This binding event enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and a subsequent hyperpolarization of the neuron. This enhanced inhibitory neurotransmission underlies the sedative, anxiolytic, and muscle relaxant effects of these compounds.

Signaling Pathway of GABAA Receptor Modulation by Benzodiazepines

Caption: this compound analogues bind to an allosteric site on the GABAA receptor, enhancing GABA-mediated chloride influx and neuronal hyperpolarization.

Pharmacokinetics

The pharmacokinetic properties of benzodiazepines, including their absorption, distribution, metabolism, and excretion, vary significantly among different compounds and are crucial for determining their clinical utility. Benzodiazepines can be broadly classified based on their elimination half-life:

-

Long-acting: Half-life > 24 hours. These compounds and their active metabolites can accumulate with repeated dosing.

-

Intermediate and short-acting: Half-life between 5 and 24 hours. Accumulation is less pronounced.

-

Ultrashort-acting: Half-life < 5 hours. These are essentially non-accumulating.

The pharmacokinetic profile of a benzodiazepine determines its onset and duration of action. For instance, the N-desalkyl metabolite of flutoprazepam, a related benzodiazepine, has a long elimination half-life of about 90 hours, suggesting that the therapeutic activity of the parent drug is primarily mediated by this active metabolite.

Table 1: Pharmacokinetic Properties of Representative Benzodiazepines

| Compound | Time to Peak (oral) | Elimination Half-life (Active Metabolite) | Metabolism |

| Diazepam | 1-1.5 h | 30-100 h (Nordiazepam) | Hepatic (Oxidation) |

| Lorazepam | 2 h | 10-20 h | Hepatic (Glucuronidation) |

| Triazolam | 1-2 h | 2-4 h | Hepatic (Oxidation) |

| Flurazepam | 0.5-1 h | 40-100 h (Desalkylflurazepam) | Hepatic (Oxidation) |

Note: Data for this compound and its specific analogues are not available in the reviewed literature. This table serves as a comparative reference.

Experimental Protocols

In Vitro Binding Assay: Radioligand Displacement

The binding affinity of a compound for the GABAA receptor is a key indicator of its potency. This is typically determined using a radioligand displacement assay.

Experimental Workflow for Radioligand Binding Assay

Caption: A typical workflow for determining the binding affinity of a test compound to the GABAA receptor using a radioligand displacement assay.

Detailed Methodology:

-

Membrane Preparation: Brain tissue, such as the rat cortex, or cells expressing specific GABAA receptor subtypes are homogenized in a suitable buffer.

-

Incubation: The prepared membranes are incubated with a radiolabeled ligand that has a known high affinity for the benzodiazepine binding site (e.g., [3H]flunitrazepam). This is performed in the presence of varying concentrations of the unlabeled test compound (e.g., a this compound analogue).

-

Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value (an indicator of binding affinity) is then calculated from the IC50 using the Cheng-Prusoff equation.

Table 2: Binding Affinities (Ki) of Representative Benzodiazepines for GABAA Receptors

| Compound | Ki (nM) for α1β3γ2 | Ki (nM) for α2β3γ2 | Ki (nM) for α3β3γ2 | Ki (nM) for α5β3γ2 |

| Diazepam | 1.7 | 1.2 | 1.5 | 1.9 |

| Clonazepam | 0.4 | 0.3 | 0.5 | 0.6 |

| Flunitrazepam | 0.6 | 0.4 | 0.7 | 0.8 |

Note: This table presents representative data for well-characterized benzodiazepines to illustrate the expected output of such an assay. Specific Ki values for this compound and its analogues are not currently available in the public literature.

Conclusion and Future Directions

This compound and its analogues represent a promising area of research within the broader field of GABAA receptor modulators. The strong muscle relaxant properties of this compound suggest that derivatives could be developed with enhanced selectivity for specific therapeutic applications. Future research should focus on the synthesis and pharmacological characterization of a library of this compound analogues. The generation of quantitative data on their binding affinities, efficacy, and pharmacokinetic profiles will be essential for establishing robust structure-activity relationships and identifying lead compounds for further development. The application of computational modeling, such as QSAR and molecular docking, will be invaluable in guiding these efforts. A thorough investigation of the in vivo effects of these novel compounds in relevant animal models will be the ultimate determinant of their therapeutic potential.

References

An In-depth Technical Guide to the Central Nervous System Effects of Fletazepam and its Class Analogue, Flurazepam

Disclaimer: Due to the limited availability of specific quantitative data and dedicated research on Fletazepam in publicly accessible scientific literature, this guide will focus on the well-characterized benzodiazepine, Flurazepam , as a representative analogue. The information presented herein is intended to provide a comprehensive technical overview of the central nervous system (CNS) effects characteristic of this class of compounds, which are expected to be similar for this compound.

Executive Summary

Benzodiazepines are a class of psychoactive drugs that exert their effects through the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This interaction leads to a range of CNS depressant effects, including sedation, hypnosis, anxiolysis, anticonvulsant activity, and muscle relaxation.[1][2] Flurazepam, a long-acting benzodiazepine, serves as a quintessential example of this class.[1] Its primary mechanism of action involves binding to an allosteric site on the GABA-A receptor, which increases the receptor's affinity for GABA.[3][4] This enhanced GABAergic transmission results in neuronal hyperpolarization and a reduction in neuronal excitability. This guide provides a detailed examination of the pharmacodynamics of Flurazepam, including its interaction with the GABA-A receptor, its effects in preclinical models, and its clinical implications. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Mechanism of Action: GABA-A Receptor Modulation

The principal mechanism of action for benzodiazepines like Flurazepam is the positive allosteric modulation of the GABA-A receptor. These receptors are ligand-gated ion channels composed of five subunits that form a central chloride ion channel. The binding of GABA to its recognition sites on the receptor opens the channel, allowing chloride ions to flow into the neuron, which hyperpolarizes the cell and inhibits the firing of action potentials.

Flurazepam and other benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits. This binding event induces a conformational change in the receptor that increases its affinity for GABA. The result is an increased frequency of chloride channel opening in the presence of GABA, leading to enhanced inhibitory neurotransmission.

Quantitative Pharmacological Data

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Diazepam | Non-selective | ~4 | |

| Flunitrazepam | Non-selective | ~1-2 | |

| Lorazepam | Non-selective | ~1-3 |

Note: Lower Ki values indicate higher binding affinity.

Preclinical Assessment of CNS Effects

The anxiolytic, sedative, and motor-impairing effects of benzodiazepines are extensively studied in animal models.

Animal Models for Anxiolytic Activity

Commonly used models to assess anxiety-like behavior in rodents include the Elevated Plus-Maze (EPM) and the Light-Dark Box test. Anxiolytic compounds typically increase the time spent in the open arms of the EPM or the light compartment of the Light-Dark Box.

| Animal Model | Species | Compound | Dose (mg/kg) | Effect | Reference |

| Elevated Plus-Maze | Rat | Diazepam | 1-5 | Increase in open arm time | |

| Four-Plate Test | Mouse | Diazepam | 0.5-2 | Increase in punished crossings |

Experimental Protocols

This protocol outlines the general procedure for determining the binding affinity of a compound to the benzodiazepine site on the GABA-A receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]Flunitrazepam) from GABA-A receptors in brain tissue homogenates.

Materials:

-

Rat brain tissue (cortex or cerebellum)

-

Homogenization buffer (e.g., Tris-HCl)

-

Radioligand: [3H]Flunitrazepam

-

Non-specific binding control: Clonazepam (high concentration)

-

Test compound (this compound) at various concentrations

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the cell membranes containing the receptors. Wash the pellet multiple times to remove endogenous substances.

-

Binding Assay: Incubate the prepared membranes with a fixed concentration of [3H]Flunitrazepam and varying concentrations of the test compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and then determine the Ki using the Cheng-Prusoff equation.

This protocol describes a standard behavioral assay to assess the anxiolytic effects of a compound in rodents.

Objective: To evaluate the anxiolytic-like effects of a test compound by measuring the exploratory behavior of rodents in an elevated, plus-shaped maze.

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

-

Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer the test compound (e.g., this compound) or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before testing.

-

Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a fixed period (e.g., 5 minutes).

-

Behavioral Recording: Record the session using a video camera for later analysis.

-

Data Analysis: Score the following parameters:

-

Time spent in the open arms

-

Number of entries into the open arms

-

Time spent in the closed arms

-

Number of entries into the closed arms An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

-

Clinical Effects on the Central Nervous System

Clinical studies of Flurazepam have characterized its effects on sleep, cognition, and psychomotor performance in humans.

Hypnotic Effects

Flurazepam is effective in treating insomnia by reducing sleep latency and the number of awakenings, thereby increasing total sleep time. Clinical trials have demonstrated its efficacy for up to 28 days of continuous use.

| Study Parameter | Flurazepam (15 mg) | Flurazepam (30 mg) | Placebo | Reference |

| Sleep Latency | Decreased | Significantly Decreased | No significant change | |

| Total Sleep Time | Increased | Significantly Increased | No significant change | |

| Number of Awakenings | Decreased | Significantly Decreased | No significant change |

Cognitive and Psychomotor Effects

Like other benzodiazepines, Flurazepam can cause dose-dependent side effects such as drowsiness, dizziness, and impaired coordination. Studies have shown that higher doses (30 mg) can impair psychomotor performance on the day following nighttime administration. Cognitive function may also be affected, particularly during the initial days of treatment.

Conclusion

While direct experimental data on this compound is scarce, its classification as a benzodiazepine allows for a well-informed extrapolation of its effects on the central nervous system based on extensive research on class analogues like Flurazepam. The primary mechanism of action is the positive allosteric modulation of the GABA-A receptor, leading to enhanced inhibitory neurotransmission. This results in the characteristic anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties of this drug class. The provided experimental protocols for receptor binding and behavioral assays offer a framework for the future characterization of this compound's specific pharmacological profile. Further research is necessary to delineate the precise quantitative effects of this compound and establish its comparative potency and clinical utility.

References

Early Preclinical Studies of Flurazepam: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Note: Initial searches for "fletazepam" did not yield relevant results, suggesting a likely misspelling. This guide focuses on the extensive preclinical data available for flurazepam , a well-characterized benzodiazepine with a similar name.

Flurazepam, a benzodiazepine derivative, has been a subject of numerous preclinical investigations to elucidate its pharmacological profile. These studies have been instrumental in characterizing its mechanism of action, pharmacokinetic properties, and its efficacy as a sedative-hypnotic, anxiolytic, and muscle relaxant. This technical guide provides a comprehensive overview of the core preclinical findings, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Pharmacodynamics: GABA-A Receptor Modulation

Flurazepam exerts its primary pharmacological effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[1][2][3] This interaction enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain.[3]

Mechanism of Action

The binding of flurazepam to a specific site on the GABA-A receptor complex, distinct from the GABA binding site, increases the frequency of chloride channel opening in response to GABA.[3] The subsequent influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire and thus producing a calming and sedative effect.

dot

References

Methodological & Application

Fletazepam In Vivo Experimental Protocols: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fletazepam is a benzodiazepine derivative with reported anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. Like other benzodiazepines, its primary mechanism of action is believed to be the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, which enhances the inhibitory effects of GABA in the central nervous system.[1] Due to a scarcity of published in vivo studies specifically on this compound, this document provides a comprehensive guide to experimental protocols by adapting established methodologies for pharmacologically similar benzodiazepines, such as Flurazepam and Flutoprazepam. These protocols are intended to serve as a foundational resource for researchers initiating preclinical studies with this compound.

Pharmacokinetic Profile (Comparative)

Understanding the pharmacokinetic profile of a compound is critical for designing meaningful in vivo experiments. While specific data for this compound is limited in publicly available literature, the data from related benzodiazepines can offer valuable insights for initial experimental design. The following table summarizes key pharmacokinetic parameters for Flurazepam and its active metabolite, N-desalkylflurazepam, which may serve as a preliminary reference.

| Parameter | Flurazepam | N-desalkylflurazepam (active metabolite) | Species | Dosage |

| Time to Peak Plasma Concentration (Tmax) | ~0.5 - 1 hour | 1 - 3 hours | Human | 30 mg (oral) |

| Elimination Half-Life (t½) | ~2.3 hours | 47 - 100 hours | Human | 30 mg (oral) |

| Brain/Plasma Ratio | ~1.2 (at 0.5h) | ~0.7 (at 2h) | Mouse | 20 mg/kg (i.p.) |

Note: This data is for Flurazepam and its metabolite and should be used as a general guideline. It is imperative to conduct pilot pharmacokinetic studies for this compound in the selected animal model to determine its specific absorption, distribution, metabolism, and excretion (ADME) profile.

Mechanism of Action: GABA-A Receptor Modulation

This compound, as a benzodiazepine, is understood to exert its effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel. This binding event potentiates the effect of GABA, the primary inhibitory neurotransmitter in the brain. The increased influx of chloride ions into the neuron leads to hyperpolarization, making the neuron less likely to fire an action potential and thus producing a calming effect on the central nervous system.[2][3]

Caption: this compound's mechanism of action on the GABA-A receptor.

Experimental Protocols

The following protocols are standard behavioral assays used to evaluate the anxiolytic, sedative, and motor coordination effects of benzodiazepines and can be adapted for this compound.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.

Apparatus:

-

A plus-shaped maze elevated from the floor.

-

Two open arms and two enclosed arms.

Animals:

-

Adult mice or rats.

Procedure:

-

Acclimatize animals to the housing facility for at least one week before testing.

-

On the day of the test, allow animals to acclimate to the testing room for 30-60 minutes.

-

Administer this compound or vehicle control via the desired route (e.g., intraperitoneal - IP, oral - p.o.). The dose range should be determined in pilot studies.

-

After a predetermined pretreatment time (based on pharmacokinetic data), place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set period (typically 5 minutes).

-

Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

-

An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Caption: Experimental workflow for the Elevated Plus Maze test.

Open Field Test (OFT) for Locomotor Activity and Anxiety

The OFT can be used to assess general locomotor activity and anxiety-like behavior. Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals explore the center of the arena more freely.

Apparatus:

-

A square or circular arena with walls to prevent escape.

Animals:

-

Adult mice or rats.

Procedure:

-

Follow acclimatization procedures as described for the EPM.

-

Administer this compound or vehicle control.

-

After the appropriate pretreatment time, place the animal in the center of the open field.

-

Record locomotor activity (distance traveled, velocity) and time spent in the center versus the periphery of the arena for a defined period (e.g., 10-30 minutes).

-

A decrease in the time spent in the periphery and an increase in entries and time spent in the center can indicate anxiolytic effects. A significant decrease in total distance traveled may suggest sedative effects.

Rotarod Test for Motor Coordination and Sedation

The rotarod test is used to assess motor coordination, balance, and the potential sedative effects of a compound.

Apparatus:

-

A rotating rod that can be set to a constant or accelerating speed.

Animals:

-

Adult mice or rats.

Procedure:

-

Train the animals on the rotarod at a constant speed for a few days prior to the experiment until they can stay on for a predetermined amount of time (e.g., 120 seconds).

-

On the test day, record a baseline latency to fall for each animal.

-

Administer this compound or vehicle control.

-

At various time points post-administration (e.g., 30, 60, 90 minutes), place the animals back on the rotarod and record the latency to fall.

-

A decrease in the latency to fall compared to the vehicle-treated group indicates impaired motor coordination, which can be a result of sedation.

Data Presentation: Hypothetical Comparative Data

The following table presents hypothetical data for illustrative purposes to demonstrate how results from these behavioral assays could be structured.

| Treatment Group | Dose (mg/kg, i.p.) | EPM: Time in Open Arms (s) | OFT: Time in Center (s) | Rotarod: Latency to Fall (s) |

| Vehicle | - | 35 ± 5 | 28 ± 4 | 115 ± 10 |

| This compound | 0.5 | 60 ± 8 | 55 ± 7 | 110 ± 12 |

| This compound | 1.0 | 85 ± 10 | 78 ± 9 | 95 ± 11 |

| This compound | 2.0 | 90 ± 12 | 82 ± 11 | 45 ± 6 |

| Diazepam (Control) | 2.0 | 88 ± 9 | 80 ± 10 | 50 ± 7 |

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Conclusion

References

Application Notes and Protocols for Fletazepam Dosage in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct experimental data for fletazepam in rodent models is publicly available. The following protocols and dosage information are primarily based on studies conducted with the structurally similar benzodiazepine, flurazepam, and other common benzodiazepines like diazepam. Researchers should use this information as a starting point and conduct dose-response studies to determine the optimal dosage for this compound in their specific experimental context.

Introduction

This compound is a benzodiazepine derivative with expected anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. Like other benzodiazepines, its mechanism of action is anticipated to be the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, which enhances the inhibitory effects of GABA in the central nervous system. These application notes provide a framework for investigating the anxiolytic and sedative effects of this compound in rodent models.

Data Presentation: this compound and Analogue Dosages in Rodent Models

The following table summarizes reported dosages for flurazepam and other benzodiazepines in rodent models to guide initial dose-finding studies for this compound.

| Compound | Animal Model | Dosage | Route of Administration | Observed Effects | Reference |

| Flurazepam | Mice (Long-Sleep & Short-Sleep lines) | 1-6 mg/kg | Not Specified | Anticonvulsant | [1] |

| Flurazepam | Mice (Long-Sleep & Short-Sleep lines) | 25-150 mg/kg | Not Specified | Hypothermic | [1] |

| Flurazepam | Mice (Long-Sleep & Short-Sleep lines) | 75-300 mg/kg | Not Specified | Anesthetic (Loss of righting reflex) | [1] |

| Flurazepam | Mice (BALB/c) | 2 mg/kg | Not Specified | Anxiolytic (in an escape task) | [2] |

| Flurazepam | Rats | 16 mg/kg | Intraperitoneal (IP) | Behavioral tolerance | [3] |

| Diazepam | Mice (C57BL/6J) | 0.5, 1, and 2 mg/kg | Intraperitoneal (IP) | Sedative (impaired locomotor activity at 2 mg/kg), no anxiolytic effect in elevated plus maze | |

| Diazepam | Rats | 0.5 - 5 mg/kg | Intramuscular (IM), Intraperitoneal (IP), Intravenous (IV) | Seizures, Sedation | |

| Lorazepam | Mice (C57BL/6J and BALB/cJ) | 0.5 and 1.5 mg/kg | Intraperitoneal (IP) | Increased NREM sleep, reduced activity | |

| Clonazepam | Rats (Female) | 0.25 mg/kg | Intraperitoneal (IP) | Anxiolytic |

Experimental Protocols

Detailed methodologies for key behavioral assays to evaluate the anxiolytic and sedative properties of this compound are provided below.

Protocol 1: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).

-

Video recording system.

-

This compound solution.

-

Vehicle solution (e.g., saline, DMSO in saline).

-

Syringes and needles for administration.

Procedure:

-

Animal Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., IP) 30 minutes prior to testing.

-

Test Procedure:

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis: Score the video for the following parameters:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled (to assess general locomotor activity).

-

-

Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect. A significant decrease in total distance traveled may suggest sedative effects.

Protocol 2: Open Field Test (OFT) for Locomotor Activity and Anxiety

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

Materials:

-

Open field arena (a square or circular arena with walls).

-

Video recording and analysis system.

-

This compound solution.

-

Vehicle solution.

-

Syringes and needles for administration.

Procedure:

-

Animal Acclimation: Acclimate animals to the testing room for at least 1 hour.

-

Drug Administration: Administer this compound or vehicle 30 minutes before the test.

-

Test Procedure:

-

Place the animal in the center of the open field arena.

-

Allow the animal to explore freely for 10-30 minutes.

-

Record the session with an overhead video camera.

-

-

Data Analysis: The arena is typically divided into a central zone and a peripheral zone by the analysis software. The following parameters are measured:

-

Total distance traveled.

-

Time spent in the center zone.

-

Number of entries into the center zone.

-

Rearing frequency (vertical activity).

-

-

Interpretation: A decrease in the total distance traveled is indicative of sedation. An increase in the time spent in the center of the arena suggests anxiolytic-like effects, as anxious animals tend to stay close to the walls (thigmotaxis).

Mandatory Visualizations

Signaling Pathway

References

- 1. Differential response to flurazepam in long-sleep and short-sleep mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naturalistic behavioral assessment of anxiolytic properties of benzodiazepines and ethanol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Behavioral tolerance to flurazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying GABAa Receptors Using Fletazepam

Introduction

Fletazepam is a benzodiazepine derivative that, like other compounds in its class, is expected to exert its pharmacological effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its modulation is crucial for controlling neuronal excitability.[1][2] Benzodiazepines bind to a specific site on the GABAA receptor, distinct from the GABA binding site, and enhance the receptor's affinity for GABA.[1] This action increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in its excitability. These molecular events underlie the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this drug class.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound to study GABAA receptors. While specific quantitative binding and functional data for this compound are not extensively available in public literature, this document outlines the standardized protocols and provides a comparative framework using data from well-characterized benzodiazepines like diazepam and flurazepam. The methodologies described are directly applicable for characterizing the pharmacological profile of this compound.

Mechanism of Action: Benzodiazepine Modulation of GABAA Receptors

Benzodiazepines like this compound do not activate GABAA receptors directly. Instead, they bind to the interface between an α and a γ subunit on the pentameric receptor complex. This binding event induces a conformational change that allosterically increases the affinity of the receptor for its endogenous ligand, GABA. The potentiation of GABA's effect leads to a more significant influx of chloride ions (Cl-) upon GABA binding, resulting in neuronal hyperpolarization and inhibition of the postsynaptic neuron.

Application 1: In Vitro Characterization using Radioligand Binding Assays

Radioligand displacement assays are fundamental for determining the binding affinity (Ki) of a test compound for a target receptor. This technique measures the ability of a non-radioactive compound (e.g., this compound) to compete with a radioactive ligand (e.g., [3H]Flunitrazepam) that has a known high affinity for the benzodiazepine binding site on the GABAA receptor. A lower Ki value signifies a higher binding affinity.

Data Presentation: Comparative Binding Affinities

While specific binding data for this compound is scarce, the table below presents Ki values for other well-characterized benzodiazepines to serve as a comparative template. It is anticipated that this compound would exhibit high affinity for the GABAA receptor.

| Compound | GABAA Receptor Subtype | Ki (nM) | Reference Compound |

| This compound | Non-selective | Data Not Available | - |

| Diazepam | Non-selective | ~4.9 | |

| Flunitrazepam | Non-selective | ~6.1 | |